molecular formula C7H4Cl2N2 B13928636 4,5-Dichloro-1H-benzo[d]imidazole

4,5-Dichloro-1H-benzo[d]imidazole

Cat. No.: B13928636
M. Wt: 187.02 g/mol
InChI Key: XDKJYHWFRJWKOJ-UHFFFAOYSA-N
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Description

4,5-Dichloro-1H-benzo[d]imidazole is a halogenated benzimidazole derivative that serves as a versatile building block in medicinal chemistry and anticancer drug discovery. The benzimidazole core is a privileged scaffold in pharmacology, known for its ability to interact with a range of biological targets through hydrogen bonding, π–π stacking, and metal ion interactions . Benzimidazole derivatives have demonstrated significant potential as anticancer agents, with mechanisms of action that include DNA interaction, enzyme inhibition, and the modulation of key cellular pathways crucial for cancer progression . Specifically, incorporating halogen atoms, such as chlorine, into the molecular structure is a established strategy to enhance a compound's binding affinity, selectivity, and pharmacological properties, making it a promising candidate for developing targeted therapies like tyrosine kinase inhibitors . Researchers value this compound for synthesizing novel hybrids and evaluating their efficacy against various cancer cell lines. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4Cl2N2

Molecular Weight

187.02 g/mol

IUPAC Name

4,5-dichloro-1H-benzimidazole

InChI

InChI=1S/C7H4Cl2N2/c8-4-1-2-5-7(6(4)9)11-3-10-5/h1-3H,(H,10,11)

InChI Key

XDKJYHWFRJWKOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC=N2)Cl)Cl

Origin of Product

United States

Synthetic Methodologies for 4,5 Dichloro 1h Benzo D Imidazole and Its Derivatives

Classical and Conventional Synthetic Routes

Traditional methods for the synthesis of the 4,5-dichlorobenzimidazole core have relied on established chemical transformations, primarily cyclocondensation reactions, and halogenation strategies.

Cyclocondensation Reactions of o-Phenylenediamines and Derivatives

The most fundamental and widely employed method for constructing the benzimidazole (B57391) ring is the condensation of an o-phenylenediamine (B120857) with a one-carbon electrophile. In the specific case of 4,5-dichloro-1H-benzo[d]imidazole, the key starting material is 4,5-dichloro-1,2-phenylenediamine. sigmaaldrich.com This diamine is typically reacted with various reagents to form the imidazole (B134444) ring.

The reaction of 4,5-dichloro-o-phenylenediamine with formic acid is a direct approach to the parent this compound. A more recent development involves the condensation of 4,5-dichloro-o-phenylenediamine with 4-methoxybenzaldehyde (B44291) bisulfite adduct to yield 2-substituted dichlorobenzimidazoles. nih.gov This reaction highlights the versatility of using aldehyde derivatives in the cyclocondensation process. nih.gov

The general applicability of this method is demonstrated by the synthesis of various 2-substituted benzimidazoles through the condensation of o-phenylenediamines with different aldehydes. organic-chemistry.orgresearchgate.net These reactions are often carried out in the presence of an acid catalyst and can be influenced by the nature of the substituents on both the diamine and the aldehyde.

Halogenation and Subsequent Functionalization Strategies

An alternative to building the benzimidazole ring from a pre-halogenated diamine is the direct halogenation of the benzimidazole core. However, this method can sometimes lead to a mixture of products and may require optimization to achieve the desired 4,5-dichloro substitution pattern. For instance, the chlorination of 2,5-dimethylbenzimidazole using a saturated solution of bleaching powder initially yields the N-chloro derivative, which can then rearrange to introduce a chlorine atom onto the benzene (B151609) ring upon heating. instras.com This process can be repeated to achieve polychlorination. instras.com

Once the 4,5-dichlorobenzimidazole scaffold is obtained, it can be further functionalized. For example, N-alkylation of the benzimidazole ring is a common strategy to introduce various substituents. This has been demonstrated in the synthesis of chiral benzimidazole derivatives where the nitrogen of the imidazole ring is first alkylated before subsequent reactions. thieme-connect.comthieme-connect.com Another example is the reaction of 5,6-dichlorobenzimidazole with methyl bromoacetate (B1195939) in the presence of cesium carbonate, leading to N-alkylation at the 1-position. nih.gov This derivative can then be further modified, for instance, by reaction with hydrazine (B178648) hydrate (B1144303) to form an acid hydrazide, which can be condensed with various aldehydes. nih.gov

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like benzimidazole derivatives in a single step. Several MCRs have been developed for the synthesis of substituted benzimidazoles, which could be adapted for the 4,5-dichloro derivatives. rsc.orgmdpi.comdurham.ac.uk

One such approach involves the one-pot condensation of o-phenylenediamines, aldehydes, and a third component. While specific examples for the direct synthesis of this compound via MCRs are not extensively detailed in the provided results, the general strategies are well-established for other benzimidazoles. rsc.orgmdpi.com These reactions often utilize a catalyst and can be performed under various conditions.

Modern and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. This includes the use of catalysts to improve reaction rates and selectivity, as well as the adoption of green chemistry principles.

Catalyst-Mediated Synthesis (e.g., Metal-Catalyzed, Organocatalysis)

Catalysis plays a crucial role in modern organic synthesis, and the preparation of benzimidazoles is no exception. Both metal-based and organic catalysts have been successfully employed.

Metal-Catalyzed Synthesis:

Various transition metals have been shown to catalyze the synthesis of benzimidazoles. beilstein-journals.orgmdpi.comnih.gov For instance, a nickel-catalyzed C-N bond formation has been used for the synthesis of benzimidazoles from 2-haloanilines, aldehydes, and ammonia. organic-chemistry.org Copper-catalyzed one-pot, three-component reactions of 2-haloanilines, aldehydes, and sodium azide (B81097) have also been reported to produce benzimidazoles in good yields. organic-chemistry.org Iron, in its various oxidation states, has also been explored as a catalyst for a number of organic transformations, including those that could be applied to benzimidazole synthesis. beilstein-journals.org The use of metal-organic frameworks (MOFs), such as Cu(BDC)MOF, has also been investigated for the synthesis of imidazo[1,2-a]pyridines, a related heterocyclic system. beilstein-journals.org

Table 1: Examples of Metal-Catalyzed Benzimidazole Synthesis
CatalystReactantsProductReference
Nickel2-Haloanilines, Aldehydes, AmmoniaBenzimidazoles organic-chemistry.org
Copper(I) chloride2-Haloanilines, Aldehydes, NaN3Benzimidazoles organic-chemistry.org
ortho-QuinonePrimary amines, o-aminoanilineBenzimidazoles acs.org
Er(OTf)3N-phenyl-o-phenylenediamine, Benzaldehyde1,2-disubstituted benzimidazoles mdpi.com

Organocatalysis:

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, and it has been applied to the preparation of chiral benzimidazole derivatives. thieme-connect.comthieme-connect.comresearchgate.net For example, commercially available amines have been used as organocatalysts for the stereoselective aldol (B89426) addition of N1-benzimidazolyl acetaldehyde (B116499) to cyclic ketones. thieme-connect.comthieme-connect.com L-prolinamide was found to be an efficient catalyst for this transformation, yielding the product with high enantiomeric and diastereomeric excess. thieme-connect.comthieme-connect.com Imidazole itself can also act as an organocatalyst in multicomponent reactions to produce functionalized heterocycles. rsc.org

Green Chemistry Methodologies (e.g., Solvent-Free, Microwave-Assisted)

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. These principles have been applied to the synthesis of benzimidazoles through solvent-free reactions and the use of microwave irradiation. eprajournals.comrsc.orgchemmethod.com

Solvent-Free Synthesis:

Conducting reactions without a solvent minimizes waste and can lead to simpler work-up procedures. eprajournals.comrsc.org The synthesis of benzimidazoles has been achieved under solvent-free conditions using various methods, including ball milling. mdpi.com Ball milling of o-phenylenediamine with carboxylic acids or aldehydes has been shown to produce benzimidazoles in high yields. mdpi.com Other solvent-free methods include using a catalytic amount of zinc acetate (B1210297) at room temperature. chemmethod.com

Microwave-Assisted Synthesis:

Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. mdpi.comdergipark.org.trresearchgate.netniscpr.res.inyoutube.com The synthesis of benzimidazoles has been successfully carried out under microwave irradiation, including the condensation of o-phenylenediamines with carboxylic acids or aldehydes. researchgate.netmdpi.comdergipark.org.tr This technique has been shown to be particularly effective for the synthesis of 1,2-disubstituted benzimidazoles under solvent-free conditions using a Lewis acid catalyst. mdpi.com

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of Aryl Imidazoles
MethodReaction TimeYieldReference
ConventionalVaries (often hours)Moderate to Good niscpr.res.in
Microwave-Assisted8 - 16 minutesGood to Excellent niscpr.res.in

Regioselective Functionalization and Derivatization Strategies

The inherent reactivity of the this compound scaffold allows for selective modifications at several positions. The presence of two nitrogen atoms in the imidazole ring and the activated benzene ring provides multiple sites for substitution, enabling the synthesis of a wide array of derivatives.

The nitrogen atoms of the benzimidazole ring are common sites for functionalization through alkylation, acylation, and arylation reactions. These modifications can significantly alter the physicochemical properties of the parent compound.

N-Alkylation: The introduction of alkyl groups onto the nitrogen atoms of the benzimidazole ring is a fundamental derivatization strategy. This is typically achieved by reacting the N-H group with an alkyl halide in the presence of a base. Common bases used include sodium hydride (NaH) in a solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). beilstein-journals.orgnih.gov For instance, the N-alkylation of a benzimidazole can be performed by dissolving the starting material in DMF, cooling to 0 °C, and then adding NaH followed by the alkylating agent, such as a substituted alkyl chloride. nih.gov The choice of base and solvent can influence the regioselectivity of the reaction, particularly in unsymmetrically substituted benzimidazoles. beilstein-journals.org Microwave-assisted methods have also been employed to accelerate these reactions. nih.gov

N-Acylation: Acylation of the benzimidazole nitrogen can be accomplished using acyl chlorides or anhydrides. These reactions introduce an acyl group, which can serve as a protecting group or a point for further functionalization. rsc.org The reactivity of N-acyl imidazoles makes them useful intermediates in organic synthesis. nih.gov Polymer-supported reagents and activating agents like 1-hydroxybenzotriazole (B26582) (HOBt) can be used to facilitate the acylation process and simplify purification. researchgate.net

N-Arylation: The formation of a C-N bond between an aryl group and the benzimidazole nitrogen is often achieved through transition metal-catalyzed cross-coupling reactions. Both copper-catalyzed (Ullmann-type) and palladium-catalyzed (Buchwald-Hartwig type) methods are prevalent. organic-chemistry.orgrsc.org The Buchwald-Hartwig amination, in particular, is a versatile method for the N-arylation of a wide range of nitrogen-containing heterocycles using aryl halides. wikipedia.orglibretexts.orgbeilstein-journals.org The choice of palladium catalyst, ligand, and base is critical for achieving high yields and regioselectivity, especially with unsymmetrical imidazoles. mit.edu

Table 1: Examples of N-Substitution Reactions on Benzimidazole Scaffolds

Reaction Type Reagents and Conditions Product Type Reference(s)
N-Alkylation Alkyl halide, Base (e.g., K2CO3, NaH), Solvent (e.g., DMF, EtOH) N-Alkyl benzimidazole nih.govnih.gov
N-Acylation Acyl chloride, Solvent (e.g., Benzene, Pyridine) N-Acyl benzimidazole rsc.org
N-Arylation (Buchwald-Hartwig) Aryl halide, Pd catalyst (e.g., Pd(OAc)2), Ligand (e.g., X-Phos), Base (e.g., KOt-Bu) N-Aryl benzimidazole beilstein-journals.orgmit.edu
N-Arylation (Chan-Lam) Arylboronic acid, Copper catalyst (e.g., Cu(OAc)2) N-Aryl benzimidazole organic-chemistry.org

C-Substitution on the Benzene Ring

Modification of the benzene portion of the this compound molecule primarily involves substitution of the existing chlorine atoms or the available hydrogen atoms. The electron-withdrawing nature of the chlorine atoms influences the reactivity of the benzene ring. Nucleophilic aromatic substitution (SNAr) reactions can be employed to replace the chlorine atoms with other functional groups, particularly when the benzimidazole ring is further activated by electron-withdrawing substituents. For instance, the reaction of a chloro-substituted nitroacetanilide with an N-substituted piperazine (B1678402) proceeds via nucleophilic substitution. nih.gov

The C2 position of the imidazole ring is the most common site for substitution due to its unique reactivity.

C2-Alkylation: Direct C-H alkylation at the C2 position can be achieved using transition metal catalysis. For example, rhodium(I)-catalyzed C-H activation has been utilized for the branched alkylation of benzimidazoles. nih.gov

C2-Arylation: Palladium-catalyzed direct arylation is a powerful tool for introducing aryl groups at the C2 position. This can be achieved by reacting the benzimidazole with an aryl halide in the presence of a palladium catalyst and a suitable base. nih.gov This method avoids the need for pre-functionalization of the C2 position.

Table 2: C-Substitution Reactions on the Imidazole Ring

Reaction Type Reagents and Conditions Product Type Reference(s)
C2-Arylation Aryl halide, Pd(OAc)2, CuI, Base-free 2-Aryl-1H-benzo[d]imidazole nih.gov
C5-Arylation Aryl chloride, Pd complex with NHC ligand 5-Aryl-1H-imidazole researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of complex organic molecules, and they are widely applied to the derivatization of heterocyclic compounds like this compound.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with a halide or triflate. fishersci.co.uk It is a versatile method for forming carbon-carbon bonds. For benzimidazole derivatives, the chloro-substituents on the benzene ring can serve as the halide component, allowing for the introduction of aryl or vinyl groups. The reaction is typically catalyzed by a palladium(0) species and requires a base. mit.edu The choice of catalyst, ligand, and reaction conditions is crucial to overcome the potential for catalyst inhibition by the nitrogen-rich heterocycle. mit.edu

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, providing a direct route to alkynyl-substituted benzimidazoles. organic-chemistry.org The reaction is generally catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org This methodology has been successfully applied to the synthesis of 2-alkynylbenzimidazoles from 2-bromobenzimidazole precursors. nih.gov

Buchwald-Hartwig Amination: As mentioned in the N-substitution section, this reaction is a powerful method for forming carbon-nitrogen bonds. wikipedia.orglibretexts.orgbeilstein-journals.orgorganic-chemistry.org In the context of this compound, this reaction can be used to couple amines with the chloro-substituted positions on the benzene ring, leading to amino-functionalized derivatives. The reaction conditions, including the choice of palladium precatalyst, phosphine (B1218219) ligand, and base, can be optimized for efficient coupling. nih.gov

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Coupling Reaction Reactants Catalyst System Bond Formed Reference(s)
Suzuki-Miyaura Aryl/vinyl halide + Aryl/vinyl boronic acid Pd(0) catalyst, Base C-C fishersci.co.ukmit.edu
Sonogashira Aryl/vinyl halide + Terminal alkyne Pd catalyst, Cu(I) co-catalyst, Base C-C (alkynyl) organic-chemistry.orgnih.gov
Buchwald-Hartwig Aryl halide + Amine Pd catalyst, Ligand, Base C-N wikipedia.orglibretexts.orgbeilstein-journals.org

Purification and Isolation Techniques for Complex this compound Derivatives

The purification and isolation of the synthesized this compound derivatives are critical steps to obtain compounds of high purity for subsequent characterization and evaluation. The choice of purification method depends on the physical and chemical properties of the target compound and the impurities present.

Column Chromatography: This is one of the most widely used techniques for the purification of benzimidazole derivatives. Silica gel is a common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). nih.govnih.govnih.govacs.org The polarity of the eluent is gradually increased to separate the desired product from starting materials and by-products.

Recrystallization: This technique is effective for purifying solid compounds. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then the solution is cooled slowly to allow for the formation of crystals of the pure compound, leaving impurities in the mother liquor. acs.org Ethanol is a commonly used solvent for the recrystallization of benzimidazole derivatives. acs.org

Other Techniques:

Washing: Simple washing of the crude product with a suitable solvent can sometimes be sufficient to remove certain impurities.

Acid-Base Extraction: The basic nature of the benzimidazole ring allows for purification by acid-base extraction. The compound can be protonated with an acid to form a water-soluble salt, which can then be separated from non-basic impurities. Subsequent neutralization regenerates the purified benzimidazole.

Preparative Thin-Layer Chromatography (TLC): For small-scale purifications, preparative TLC can be a useful method.

The progress of the purification is often monitored by analytical techniques such as thin-layer chromatography (TLC) and the purity of the final product is confirmed by spectroscopic methods like NMR and mass spectrometry. nih.gov

Molecular Interactions and Biological Target Engagement: Mechanistic Perspectives of 4,5 Dichloro 1h Benzo D Imidazole Derivatives

Structure-Activity Relationship (SAR) Investigations for Molecular Target Binding

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For benzimidazole (B57391) derivatives, these investigations guide the optimization of lead compounds to enhance their potency and selectivity for specific biological targets.

Rational Design Principles for Modulating Binding Affinity and Selectivity

The rational design of benzimidazole-based compounds involves a targeted approach to modify their structure to achieve desired pharmacological outcomes. A key strategy is the alteration of heterocyclic systems to improve docking scores within the ligand-binding domain of a target protein. For instance, in the development of PqsR antagonists, replacing a quinazolinone headgroup with a benzimidazole system showed promising docking results. acs.org The design process often focuses on establishing specific molecular interactions, such as hydrogen bonds and cation-π interactions, to enhance binding.

Researchers have successfully designed novel 2-(substituted-2H-chromen-3-yl)-5-aryl-1H-imidazoles based on previously established pharmacophore models for cancer therapy. rsc.org This approach led to the identification of potent anti-angiogenesis molecules. rsc.org The overlay of structures of active compounds can reveal which moieties are critical for biological activity, as seen in the development of 1-methyl-1H-benzo[d]imidazol-2-amine derivatives, where the benzimidazole heterocycle and the R1 substituent were identified as key for improved activity. acs.org The goal is to create molecules with enhanced potency and selectivity, as demonstrated in the development of halogenated tyrosine kinase inhibitors where halogen substituents were incorporated to improve these properties. nih.gov

Influence of Substituent Effects on Ligand-Target Interactions

The nature and position of substituents on the benzimidazole ring system profoundly impact ligand-target interactions and, consequently, biological activity. Studies on N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives have shown that various substituents at the N-1, C-2, and C-6 positions can be systematically varied to probe their effects on antimicrobial and anticancer activities. nih.gov

For example, the presence of an electron-donating group, such as a dimethylamino group, on a phenyl ring at the C-2 position, combined with an N-(4-chlorobenzyl) substituent, was suggested to be crucial for the anticancer activity of certain derivatives. nih.gov The incorporation of halogen atoms, a common strategy in medicinal chemistry, has been shown to enhance the potency and selectivity of tyrosine kinase inhibitors. nih.gov In one study, a fluorine atom at the meta position of a benzene (B151609) ring enhanced interaction with a lysine (B10760008) residue through a cation-π bond. nih.gov The synthesis of 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives has also demonstrated that various substituents on the indole (B1671886) ring are well-tolerated, allowing for the generation of a library of compounds with diverse properties. nih.gov

Mechanistic Elucidation of Molecular Recognition

Understanding how a ligand recognizes and binds to its biological target is a central theme in drug discovery. This involves studying the kinetics of interaction, the specific binding modes, and the types of molecular forces involved.

Enzyme Kinetic and Inhibition Mechanism Studies

Enzyme kinetic studies provide valuable insights into the mechanism of inhibition by benzimidazole derivatives. For instance, a series of (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazides were identified as potent multi-kinase inhibitors. nih.gov Compounds 6h and 6i from this series showed significant inhibitory activity against key kinases like EGFR, HER2, and CDK2. nih.gov The half-maximal inhibitory concentration (IC50) values quantify the potency of these compounds. nih.gov

The mechanism of inhibition can be complex. Studies on the interaction of imidazole (B134444) with β-glucosidase revealed a partial competitive inhibition mechanism. nih.gov This indicates that the inhibitor can bind to the enzyme simultaneously with the substrate, though the binding of one affects the other. nih.gov The apparent kinetic parameters can change depending on the concentration of the substrate, which can help elucidate the binding mode. nih.gov In other cases, benzimidazole-containing inhibitors have been shown to be cleaved at specific sites within the bait region of target proteases, leading to conformational changes and entrapment of the enzyme.

Table 1: Inhibitory Activity of Selected Benzimidazole Derivatives against Various Kinases

Compound Target Kinase IC50 (µM) Source
6h EGFR 8.15 nih.gov
6h HER2 10.24 nih.gov
6h CDK2 9.87 nih.gov
6h AURKC 7.92 nih.gov
6i EGFR 9.42 nih.gov
6i HER2 8.86 nih.gov
6i CDK2 11.04 nih.gov
6i mTOR 8.14 nih.gov

Receptor-Ligand Interaction Profiling

Detailed profiling of receptor-ligand interactions is crucial for understanding the basis of a compound's activity and for guiding further optimization. Molecular docking studies are frequently employed to predict the binding modes of benzimidazole derivatives within the active sites of their target proteins. For example, the binding interactions of potent kinase inhibitors have been visualized, revealing key hydrogen bond networks with residues such as Lys753, Asp863, and Met501, which are stabilized by water molecules. nih.gov

Beyond kinases, benzimidazole derivatives have been identified as modulators of other receptor systems. A series of 2-(4-fluorophenyl)-1H-benzo[d]imidazoles were discovered as positive allosteric modulators (PAMs) of the α1β2γ2 GABA-A receptor. nih.gov These compounds show a preference for interacting with the α1/γ2 interface of the receptor, a novel approach for tackling various neurological dysfunctions. nih.gov This highlights the versatility of the benzimidazole scaffold in targeting different types of receptor-binding pockets. nih.gov

Nucleic Acid Binding and Intercalation Studies

Nucleic acids represent another important class of biological targets for benzimidazole derivatives. Certain bisbenzimidazoles are known to be DNA minor groove-binding ligands, forming non-covalent interactions primarily in AT-rich regions of DNA. nih.gov These interactions are driven by hydrogen bonding, electrostatic forces, and van der Waals interactions. nih.gov

A novel series of 1H-benzo[d]imidazoles (BBZs) were designed and found to target human topoisomerase I by interacting with DNA. nih.gov The binding of these compounds to DNA was studied using various spectroscopic techniques, including UV absorption, fluorescence, and circular dichroism, which confirmed their interaction. nih.gov Thermal denaturation experiments showed that these compounds could stabilize DNA, with some derivatives increasing the melting temperature (ΔTm) of DNA oligonucleotides by up to 9 °C. nih.gov One of the most potent compounds, 12b , inhibited the DNA relaxation activity of human topoisomerase I with an IC50 of 16 μM. nih.gov Some benzo-isoquinoline derivatives have also been synthesized and shown to act as intercalating agents in DNA. nih.gov

Table 2: DNA Binding Affinity of Selected 1H-Benzo[d]imidazole Derivatives

Compound Binding Affinity (-kcal/mol) Target Source
11a -5.453 Human Topoisomerase I nih.gov
12a -5.429 Human Topoisomerase I nih.gov
12b -5.512 Human Topoisomerase I nih.gov

Protein-Protein Interaction Modulation

The modulation of protein-protein interactions (PPIs) represents a sophisticated therapeutic strategy, aiming to disrupt or stabilize the complexes that drive various cellular processes. While many small molecules struggle to effectively target the large and often flat surfaces of PPI interfaces, certain heterocyclic scaffolds have emerged as promising starting points for the design of PPI modulators. The benzimidazole core, including derivatives like 4,5-Dichloro-1H-benzo[d]imidazole, is recognized for its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for protein recognition.

Although direct modulation of PPIs by this compound itself is not extensively documented in publicly available research, the broader class of benzimidazole derivatives has shown significant promise in this area. A notable example is the development of inhibitors for the Menin-Mixed Lineage Leukemia (MLL) interaction, a critical driver in certain types of acute leukemia. nih.gov Menin is a protein that, when it interacts with MLL fusion proteins, leads to the upregulation of genes that promote leukemogenesis. Small molecule inhibitors have been designed based on the benzimidazole scaffold to bind to a specific pocket on the surface of Menin, thereby preventing its interaction with MLL. nih.gov This disruption of the Menin-MLL PPI has been shown to inhibit the proliferation of leukemic cells and induce their differentiation. nih.gov

The general principle behind using benzimidazole derivatives as PPI modulators lies in their structural versatility. The benzimidazole ring system can be functionalized at various positions, allowing for the fine-tuning of its steric and electronic properties to achieve specific interactions with the target protein surface. Substitutions on the benzene ring, such as the dichloro groups in this compound, can significantly influence the molecule's binding affinity and specificity, potentially by forming halogen bonds or by altering the electron distribution of the aromatic system to enhance hydrophobic or other interactions.

The development of such modulators often involves a fragment-based approach, where smaller chemical fragments are identified that bind to "hot spots" on the protein surface—regions that contribute a significant portion of the binding energy in a PPI. These fragments can then be elaborated or linked together to create more potent and selective inhibitors. The benzimidazole scaffold serves as a valuable template in this process, providing a rigid core from which various substituents can be projected to interact with different pockets and grooves on the protein surface.

PPI Target Benzimidazole Scaffold Application Therapeutic Rationale
Menin-MLLServes as a core structure for small molecule inhibitors that bind to Menin.Disruption of this interaction is a therapeutic strategy for acute leukemias with MLL rearrangements. nih.gov

Methodologies for In Vitro Mechanistic Characterization

Cell-Free Biochemical Assays for Target Characterization

To understand the direct molecular interactions between a compound and its putative target, cell-free biochemical assays are indispensable. These assays utilize purified proteins and allow for a quantitative assessment of binding affinity and kinetics, free from the complexities of a cellular environment. For characterizing the interaction of this compound derivatives with their biological targets, several biochemical methods are commonly employed.

One of the most powerful techniques is Fluorescence Polarization (FP) . This assay is particularly well-suited for studying PPIs. In a typical setup, a small, fluorescently labeled peptide corresponding to one of the interacting protein partners is used. In the absence of the other protein, this peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When the larger protein partner binds to the fluorescent peptide, the resulting complex tumbles much more slowly, leading to a high polarization signal. A small molecule inhibitor that disrupts this interaction will displace the fluorescent peptide from the protein, causing a decrease in the polarization signal. This method allows for the high-throughput screening of compound libraries to identify potential PPI inhibitors and to determine their inhibitory concentrations (e.g., IC50 values). nih.gov

Other relevant biochemical assays include:

Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction.

Surface Plasmon Resonance (SPR): Monitors the binding of a ligand to a protein immobilized on a sensor chip in real-time, providing kinetic data on association and dissociation rates.

Assay Type Principle Information Gained Relevance to Benzimidazole Derivatives
Fluorescence Polarization (FP) Measures changes in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner. nih.govBinding affinity (IC50/Ki), identification of inhibitors.Screening for inhibitors of protein-protein or protein-nucleic acid interactions.
Molecular Docking Computational prediction of ligand-protein binding modes. ekb.egnih.govBinding pose, interaction types, binding energy.Guiding rational drug design and understanding structure-activity relationships.
Isothermal Titration Calorimetry (ITC) Measures heat changes during a titration experiment.Thermodynamic profile of binding (Kd, ΔH, ΔS).Detailed characterization of the binding interaction.
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon binding to a sensor surface.Real-time kinetics (kon, koff), binding affinity (Kd).Quantifying the binding kinetics of a compound to its target protein.

Cellular Assays for Molecular Pathway Analysis and Interaction Validation

While cell-free assays are crucial for characterizing direct molecular interactions, cellular assays are essential to confirm that a compound is active in a more biologically relevant context and to elucidate its effects on downstream signaling pathways. nih.goveuropeanpharmaceuticalreview.com These assays can validate the target engagement of this compound derivatives and assess their functional consequences within a living cell.

A powerful technique for validating PPI modulation in a cellular setting is Bimolecular Fluorescence Complementation (BiFC) . In this assay, two non-fluorescent fragments of a fluorescent protein (e.g., YFP) are fused to the two proteins of interest. If the two proteins interact, the fragments are brought into close proximity, allowing them to refold and reconstitute the fluorescent protein, which can then be detected by microscopy or flow cytometry. A small molecule that disrupts the PPI will prevent the reconstitution of the fluorescent protein, leading to a loss of signal. This method provides direct visual evidence of PPI modulation within the cell. europeanpharmaceuticalreview.com

Reporter gene assays are another common cellular tool. These assays are designed to measure the activity of a specific transcription factor or signaling pathway. For instance, if a PPI is known to activate a particular transcription factor, a reporter construct can be created where the expression of a reporter gene (e.g., luciferase or β-galactosidase) is driven by a promoter that is responsive to that transcription factor. A compound that inhibits the PPI would be expected to decrease the expression of the reporter gene, providing a quantitative measure of its cellular activity.

To further confirm the mechanism of action, Western blot analysis is often used to measure the levels and post-translational modifications of key proteins in a signaling pathway. For example, if a benzimidazole derivative is designed to inhibit a kinase, a Western blot can be used to detect the phosphorylation status of its downstream substrates. A decrease in the phosphorylation of these substrates in the presence of the compound would provide strong evidence of its on-target activity.

Assay Type Principle Application for Benzimidazole Derivatives
Bimolecular Fluorescence Complementation (BiFC) Reconstitution of a fluorescent protein upon the interaction of two fusion proteins. europeanpharmaceuticalreview.comVisualizing and quantifying the modulation of a specific PPI in living cells.
Reporter Gene Assays Measuring the expression of a reporter gene (e.g., luciferase) driven by a specific signaling pathway.Assessing the functional consequences of PPI modulation on downstream gene expression.
Western Blot Analysis Detecting specific proteins and their modifications in a cell lysate.Confirming the effect of a compound on the levels or activity (e.g., phosphorylation) of target proteins and pathway components.
Cell Proliferation/Viability Assays Measuring the number of viable cells after treatment with a compound.Determining the overall cellular consequence (e.g., anti-proliferative effect) of target engagement.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of a molecule. These calculations provide a foundational understanding of the molecule's behavior.

The electronic structure of a molecule is defined by the arrangement of its electrons in various molecular orbitals. Frontier Molecular Orbital (FMO) theory simplifies the picture by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are critical in determining a molecule's reactivity and electronic properties. rsc.org

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive. dergipark.org.tr

For 4,5-Dichloro-1H-benzo[d]imidazole, the chlorine atoms, being electron-withdrawing, are expected to influence the energy of these orbitals. DFT calculations, such as those performed on other benzimidazole (B57391) derivatives, can precisely quantify these energies. dergipark.org.trresearchgate.net The HOMO is typically localized over the benzimidazole ring system, indicating this is the primary site for electron donation. Conversely, the LUMO is also distributed across the fused ring system, representing the region for electron acceptance.

Table 1: Illustrative Frontier Molecular Orbital Properties for this compound

ParameterIllustrative Value (eV)Significance
HOMO Energy-6.5Indicates electron-donating capability
LUMO Energy-1.2Indicates electron-accepting capability
HOMO-LUMO Gap (ΔE)5.3Reflects chemical reactivity and kinetic stability

Note: The values in this table are illustrative, based on typical DFT calculation results for similar halogenated benzimidazole structures, and serve to demonstrate the type of data generated.

Conformational analysis is essential for flexible molecules to identify the most stable three-dimensional arrangements (conformers). For substituted benzimidazoles, different spatial orientations of the substituent groups can lead to various conformers with distinct energy levels. In a study on 5,6-dichlorobenzimidazole derivatives, researchers noted the presence of multiple conformers due to the rotation around certain bonds. nih.gov

For this compound, while the fused ring system is rigid, tautomerism of the imidazole (B134444) proton (between N1 and N3) leads to two primary tautomeric forms. Computational methods can calculate the relative energies of these tautomers to determine the most stable form in the gas phase or in different solvents. The stability of these tautomers is crucial as it can affect the molecule's binding mode to a biological target.

From the HOMO and LUMO energies, several global reactivity parameters can be derived to further quantify the chemical behavior of this compound. These parameters provide a more detailed picture of the molecule's reactivity profile. dergipark.org.trnih.gov

Table 2: Illustrative Global Reactivity and NBO Parameters for this compound

ParameterDefinitionIllustrative ValueSignificance
Electronegativity (χ)-(EHOMO + ELUMO)/23.85 eVMeasures the ability to attract electrons
Chemical Hardness (η)(ELUMO - EHOMO)/22.65 eVMeasures resistance to change in electron distribution
Electrophilicity Index (ω)χ²/2η2.79 eVDescribes the propensity to accept electrons
NBO Stabilization EnergyE(2)> 10 kcal/molIndicates significant intramolecular charge transfer

Note: The values in this table are illustrative and derived from methodologies applied to similar compounds in the literature. dergipark.org.trnih.gov

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor or an enzyme. This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. nih.govresearchgate.net

In molecular docking simulations, this compound would be treated as a flexible ligand, and its possible binding poses within the active site of a target protein would be explored. The process involves generating a multitude of conformations and orientations of the ligand and evaluating their steric and energetic complementarity with the receptor's binding pocket.

For example, studies on other dichlorobenzimidazole derivatives have successfully used molecular docking to predict their binding modes within kinase domains. nih.gov These studies often reveal key interactions, such as hydrogen bonds between the imidazole N-H group and amino acid residues (e.g., glutamic acid, aspartic acid), and hydrophobic interactions involving the benzene (B151609) ring. The chlorine substituents can also participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity. Visualization of the top-ranked docking poses allows for a detailed examination of these intermolecular interactions.

A critical component of molecular docking is the use of scoring functions to rank the predicted binding poses. These functions estimate the binding free energy of the ligand-protein complex. A lower (more negative) score generally indicates a more favorable binding interaction and higher affinity.

Various scoring functions exist, each with its own algorithm for calculating the binding energy. The results are typically presented as a binding energy value (e.g., in kcal/mol). Docking studies on various benzimidazole derivatives against targets like HIV reverse transcriptase and butyrylcholinesterase have demonstrated a correlation between lower binding energy scores and higher experimentally observed inhibitory activity. researchgate.netnih.gov

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

ParameterIllustrative ValueSignificance
Binding Energy (kcal/mol)-8.5Estimated strength of the ligand-receptor interaction
Key Interacting ResiduesGLU-85, LEU-132, VAL-45Amino acids in the active site forming key bonds
Types of InteractionsHydrogen Bond, Hydrophobic, Halogen BondNature of the forces stabilizing the complex

Note: The values in this table are for illustrative purposes to represent typical output from a molecular docking study, based on findings for similar compounds. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

The foundation of a robust QSAR model lies in the selection and calculation of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure. For benzimidazole derivatives, including those with a 4,5-dichloro substitution pattern, a variety of descriptors are typically calculated to capture constitutional, topological, geometrical, and electronic features.

Commonly used descriptor classes include:

1D Descriptors: Molecular weight, atom count, etc.

2D Descriptors: These are derived from the 2D representation of the molecule and include connectivity indices, topological indices, and counts of specific atom types or functional groups.

3D Descriptors: These are calculated from the 3D conformation of the molecule and encompass information about the molecule's shape, volume, and surface area.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide insights into the electronic properties of the molecule, such as dipole moment, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potential.

In studies involving imidazole-containing compounds, descriptors related to volume, shape, and polarity have been shown to be important for their activity. nih.gov For instance, in the development of QSAR models for thiazolidine-4-one derivatives, descriptors such as MLFER_S, GATSe2, Shal, and EstateVSA 6 were positively correlated with antitubercular activity, while SpMAD_Dzs 6 showed a negative correlation. nih.gov These descriptors relate to polarizability, electronegativity, and surface area contributions. nih.gov The selection of the most relevant descriptors is a critical step, often achieved through statistical methods like genetic algorithms or stepwise regression. nih.gov

Once a set of descriptors has been calculated, a mathematical model is developed to correlate these descriptors with the observed biological activity. Several statistical methods can be employed for this purpose, with Multiple Linear Regression (MLR) being one of the simplest and most common. nih.govmdpi.com More advanced, non-linear methods like Artificial Neural Networks (ANN) and Support Vector Machines (SVM) are also utilized, often providing more accurate models. nih.gov

A crucial aspect of QSAR modeling is rigorous validation to ensure the model's predictive power and robustness. This is typically achieved through:

Internal Validation: This involves assessing the model's performance on the same dataset used for its development. A common technique is leave-one-out cross-validation (q²), where the model is repeatedly built, leaving out one compound at a time, and then predicting the activity of the excluded compound. A q² value greater than 0.5 is generally considered indicative of a good model. mdpi.com

External Validation: This is a more stringent test where the model is used to predict the activity of an external set of compounds that were not used in the model's development. The predictive ability is often assessed by the predictive r² (r²_pred). mdpi.com

For a QSAR model to be considered acceptable, it should generally have a squared correlation coefficient (r²) greater than 0.6 and a cross-validated r² (q²) greater than 0.5. mdpi.com

Validation Parameter Description Acceptable Value
r² (Correlation Coefficient)Measures the goodness of fit of the model to the training data.> 0.6
q² (Cross-validated r²)Measures the internal predictive ability of the model.> 0.5
r²_pred (Predictive r²)Measures the predictive ability of the model on an external test set.Varies, but higher is better

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. These simulations provide detailed insights into the dynamic behavior of systems at the atomic level.

MD simulations can be used to explore the conformational landscape of this compound and its derivatives in different environments, such as in aqueous solution or at the interface of a biological membrane. By simulating the molecule's movement over nanoseconds or even microseconds, researchers can identify preferred conformations, understand the flexibility of the molecule, and observe how it interacts with its surroundings. For instance, the tautomeric exchange in the imidazole unit of a benzimidazole derivative has been studied in solution, revealing the influence of the solvent on its structure. mdpi.com

A key application of MD simulations in drug discovery is to assess the stability of a ligand bound to its protein target. After a potential binding pose is identified through molecular docking, an MD simulation of the ligand-protein complex can be performed. This allows for the evaluation of the stability of the interactions observed in the docked pose. For example, a 100 ns molecular dynamics simulation was used to confirm the stability of an imidazole derivative complexed with the COVID-19 main protease. tandfonline.com Similarly, MD simulations have been used to confirm the stability of morpholine-benzimidazole-oxadiazole derivatives within the active site of VEGFR-2. acs.org

A critical aspect of these simulations is the analysis of the water network at the binding interface. Water molecules can play a crucial role in mediating ligand-protein interactions, and understanding their dynamics can be key to designing more potent and selective inhibitors. The stability of the complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. researchgate.net

Pharmacophore Modeling and Virtual Screening Strategies

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. nih.gov

A pharmacophore model can be generated based on the structure of a known active ligand (ligand-based) or from the structure of the target protein's binding site (structure-based). nih.govnih.gov These models typically consist of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large databases of chemical compounds in a process known as virtual screening. nih.gov This allows for the rapid identification of novel molecules that are likely to be active against the target of interest. The hits from the virtual screen are then typically subjected to further computational analysis, such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, before being selected for experimental testing. nih.govfrontiersin.org This approach has been successfully used to identify potential inhibitors for various targets. nih.govfrontiersin.orgmdpi.com

The validation of a pharmacophore model is crucial and can be done using methods like Fischer's randomization test or by screening a test set of known active and inactive compounds. nih.gov

Coordination Chemistry and Metal Complexation of 4,5 Dichloro 1h Benzo D Imidazole

Ligand Design and Synthesis for Metal Chelation

The design of ligands based on the 4,5-Dichloro-1H-benzo[d]imidazole framework is centered on its ability to coordinate with metal ions. The key feature is the imidazole (B134444) ring, which contains both a pyridine-type nitrogen (N3) and a pyrrole-type nitrogen (N1), making it an excellent donor for metal chelation. The chloro substituents on the benzene (B151609) ring can influence the electronic properties of the ligand, such as its electron-donating ability, which in turn affects the stability and reactivity of the resulting metal complexes.

The general synthetic route for producing benzimidazole (B57391) ligands, which can be adapted for this compound, involves refluxing the substituted o-phenylenediamine (B120857) with a suitable reactant in an appropriate solvent. For example, 2-(chloromethyl)-1H-benzo[d]imidazole can be synthesized by refluxing o-phenylenediamine with chloroacetic acid in hydrochloric acid. mdpi.com

Synthesis and Structural Characterization of Metal Complexes

The synthesized this compound ligand can be reacted with various metal salts to form coordination complexes. The characterization of these complexes is crucial to understanding their structure and properties.

Transition Metal Complexes (e.g., Cu, Ni, Ag)

Transition metal complexes of benzimidazole derivatives have been extensively studied. nih.gov The synthesis of these complexes generally involves the reaction of the ligand with a metal salt in a 1:2 metal-to-ligand stoichiometry. researchgate.net For example, non-chelated Cu(II) and Ni(II) complexes of monodentate 2-substituted benzimidazole ligands have been prepared by reacting the ligand with a hydrated metal chloride in an alcoholic solution. researchgate.net

The resulting complexes are then characterized by various techniques. Single-crystal X-ray diffraction is a powerful tool for determining the precise three-dimensional structure of these complexes. For instance, the crystal structure of a Cu(II) complex with an N-allylimidazole ligand revealed a seesaw coordination geometry, with the metal ion coordinated to two imidazole nitrogen atoms and two chloride ions. researchgate.net In some cases, dimeric structures are formed where two metal centers are bridged by phenolate (B1203915) groups. rsc.org The geometry around the metal center can vary, with Ni(II) complexes often exhibiting tetrahedral geometry, while Cu(II) complexes may adopt a square planar geometry. researchgate.net

Table 1: Selected Structural Data for Transition Metal-Benzimidazole Complexes

Complex Metal Center Coordination Geometry Key Bond Lengths (Å) Reference
[Cu(N-allylimidazole)₂Cl₂] Cu(II) Seesaw Cu-N: 1.948-1.954, Cu-Cl: 2.243-2.260 researchgate.net
[CoL(phen)]₂ (L = benzimidazole derivative) Co(II) Hexa-coordinated dimer - rsc.org
[NiL(bpy)]₂ (L = benzimidazole derivative) Ni(II) Hexa-coordinated dimer - rsc.org

Main Group Metal Complexes

While less common than their transition metal counterparts, main group metal complexes of benzimidazole ligands have also been synthesized and characterized. For example, Zn(II) complexes have been prepared using benzimidazole-derived ligands. nih.govchemrevlett.com The synthesis follows a similar procedure to that of transition metal complexes, where the ligand is reacted with a zinc salt, such as zinc acetate (B1210297). nih.gov

Structural characterization reveals that the coordination environment around the main group metal can be similar to that of transition metals. For instance, the geometry of Zn(II) complexes has been investigated using analytical and spectral data. researchgate.net

Spectroscopic and Theoretical Studies of Metal-Ligand Bonding

A deeper understanding of the nature of the metal-ligand bond in these complexes can be achieved through a combination of advanced spectroscopic techniques and theoretical calculations.

Advanced Spectroscopic Probes for Complex Characterization

A variety of spectroscopic methods are employed to elucidate the structure and bonding in metal complexes of this compound.

FT-IR Spectroscopy: Fourier-transform infrared spectroscopy is used to identify the coordination sites of the ligand. Upon complexation, shifts in the vibrational frequencies of functional groups, such as the C=N and N-H stretches in the imidazole ring, can be observed. nih.govresearchgate.net For example, in a zinc(II) complex of a benzimidazole derivative, characteristic bands for ν(Zn-O) and ν(Zn-N) were observed at 503 cm⁻¹ and 435 cm⁻¹, respectively. nih.gov

UV-Visible Spectroscopy: Ultraviolet-visible spectroscopy provides information about the electronic transitions within the complex and can be indicative of the coordination geometry. The spectra of the complexes typically show bands corresponding to π→π* transitions within the ligand, as well as metal-to-ligand charge transfer (MLCT) bands. nih.govnih.gov

NMR Spectroscopy: ¹H and ¹³C Nuclear Magnetic Resonance spectroscopy are powerful tools for characterizing the ligand environment in solution. Changes in the chemical shifts of the protons and carbons of the benzimidazole ring upon coordination to a metal ion can provide insights into the binding mode. mdpi.comnih.gov

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to determine the mass-to-charge ratio of the complex, confirming its composition. mdpi.comnih.gov

Table 2: Representative Spectroscopic Data for Benzimidazole Metal Complexes

Complex Type FT-IR (cm⁻¹) UV-Vis (nm) ¹H NMR (ppm) Reference
Zn(II)-benzimidazole ν(Zn-O): 503, ν(Zn-N): 435 237, 375 6.61-7.90 nih.gov
Ni(II)-benzimidazole ν(Ni-O): 468, ν(Ni-N): 441 292, 318, 332, 370, 589, 695 - nih.gov

DFT Calculations for Electronic Structure and Bonding in Complexes

Density Functional Theory (DFT) calculations have become an indispensable tool for complementing experimental data and providing a deeper understanding of the electronic structure and bonding in metal complexes. nih.gov These computational methods can be used to optimize the geometry of the complexes and predict various properties. researchgate.netresearchgate.net

DFT calculations allow for the determination of the energies and spatial distributions of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and stability of the complex. Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra, aiding in the assignment of experimental UV-Vis bands. nih.gov

Furthermore, theoretical calculations can provide insights into the nature of the metal-ligand bond itself. For instance, studies on cerium-imido and -oxo complexes have shown that calculations can predict strong 4f/5d hybridization, which plays a role in the bonding. nih.gov For metal-imidazole complexes, DFT calculations have been used to estimate metal-imidazole distances, which show strong agreement with distances determined from Potential of Mean Force (PMF) studies. nih.gov

Catalytic Applications of Metal Complexes Derived from this compound Remain an Emerging Field

While the broader families of benzimidazole and N-heterocyclic carbene (NHC) ligands have been extensively studied for their roles in catalysis, specific research detailing the catalytic applications of metal complexes of this compound is not widely available in the public domain. The introduction of chloro-substituents on the benzimidazole ring can significantly influence the electronic properties of the ligand and, consequently, the catalytic activity of its metal complexes. However, detailed investigations and corresponding data for this particular dichloro-substituted benzimidazole derivative are limited.

Potential Areas of Catalytic Activity (Based on Related Compounds):

Palladium Complexes in Cross-Coupling Reactions: Palladium complexes bearing N-heterocyclic carbene ligands derived from benzimidazoles are well-established catalysts for Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. researchgate.netnih.govrsc.org These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and materials. The electronic and steric properties of the NHC ligand are crucial in determining the efficiency of the catalyst. researchgate.netrsc.org It is plausible that palladium complexes of this compound could be active in such transformations, though specific data on their performance is not readily found.

Ruthenium Complexes in Hydrogenation Reactions: Ruthenium complexes with benzimidazole-based ligands have shown significant promise as catalysts for transfer hydrogenation reactions, particularly for the reduction of ketones to alcohols. dergi-fytronix.comwebofproceedings.orgdiva-portal.org The catalytic activity is influenced by the ligand structure and the reaction conditions. dergi-fytronix.com While studies on various substituted benzimidazole ligands exist, specific catalytic data for the 4,5-dichloro derivative in hydrogenation is not detailed in available literature.

Cobalt Complexes in Oxidation and Degradation Reactions: Cobalt complexes with benzimidazole ligands have been explored for their catalytic activity in oxidation reactions. For instance, they have been investigated as catalysts for the degradation of dyes. The coordination environment around the cobalt ion plays a critical role in its catalytic performance. While this suggests a potential application, specific studies on the catalytic degradation capabilities of this compound-cobalt complexes are not prominently reported.

Data Tables:

Due to the lack of specific research findings on the catalytic applications of metal complexes of this compound in the available literature, the generation of detailed data tables with research findings is not possible at this time.

Advanced Spectroscopic and Analytical Research on 4,5 Dichloro 1h Benzo D Imidazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules, including 4,5-Dichloro-1H-benzo[d]imidazole and its derivatives. By analyzing the chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and splitting patterns (singlet, doublet, triplet, multiplet), a comprehensive understanding of the molecular framework can be achieved.

For benzimidazole (B57391) derivatives, the ¹H NMR spectra typically show characteristic signals for the aromatic protons and the N-H proton. For instance, in the ¹H NMR spectrum of 1H-benzo[d]imidazole, the N-H proton appears as a broad singlet around 12.43 ppm in DMSO-d6. rsc.org The aromatic protons on the benzene (B151609) ring typically appear in the range of 7.15-7.58 ppm. rsc.org The C2-H proton gives a distinct singlet at approximately 8.19 ppm. rsc.org

In substituted benzimidazoles, these chemical shifts are influenced by the electronic effects of the substituents. For example, the introduction of a chlorine atom, as in this compound, is expected to deshield the adjacent aromatic protons, causing them to resonate at a lower field.

¹³C NMR spectroscopy provides further insights into the carbon skeleton. In 1H-benzo[d]imidazole, the carbon signals appear at δ 141.85, 138.08, 121.63, and 115.44 ppm in DMSO-d6. rsc.org The substitution pattern significantly affects these chemical shifts. For instance, in 2-substituted benzimidazoles, the chemical shift of the C2 carbon is particularly sensitive to the nature of the substituent.

Table 1: Representative ¹H and ¹³C NMR Data for Benzimidazole Derivatives
CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
1H-Benzo[d]imidazoleDMSO-d612.43 (s, 1H, NH), 8.19 (s, 1H, C2H), 7.58-7.56 (dd, 2H), 7.19-7.15 (m, 2H)141.85, 138.08, 121.63, 115.44 rsc.org
5-Methyl-1H-benzo[d]imidazoleDMSO-d612.28 (s, 1H, NH), 8.01 (s, 1H, C2H), 7.44 (d, 1H), 7.34 (s, 1H), 6.98 (d, 1H), 2.39 (s, 3H, CH3)141.49, 130.75, 123.08, 114.83, 21.17 rsc.org
2-(Chloromethyl)-1H-benzo[d]imidazoleDMSO-d612.50 (s, 1H, NH), 7.56-7.52 (dd, 2H), 7.22-7.11 (m, 2H), 4.91 (s, 2H, CH2)150.09, 141.59, 138.00, 124.10, 116.52, 42.06 rsc.org
2-phenyl-1H-benzo[d]imidazoleDMSO12.88 (s, 1H), 8.24 – 8.14 (m, 2H), 7.64 – 7.47 (m, 5H), 7.27 – 7.15 (m, 2H)Not explicitly provided rsc.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying functional groups and studying intermolecular interactions in this compound.

The FT-IR spectrum of benzimidazole derivatives is characterized by several key absorption bands. The N-H stretching vibration typically appears as a broad band in the region of 3100-3300 cm⁻¹, indicative of hydrogen bonding. rsc.orgnih.gov The C=N stretching vibration is usually observed around 1620-1650 cm⁻¹. Aromatic C-H stretching vibrations are found above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring appear in the 1450-1600 cm⁻¹ region. The presence of chlorine atoms in this compound would give rise to C-Cl stretching vibrations, typically in the fingerprint region below 800 cm⁻¹.

Raman spectroscopy provides complementary information. In a study on benznidazole, a related imidazole (B134444) derivative, the N-H stretching vibration was observed at 3270 cm⁻¹ in the Raman spectrum. nih.gov The C=O stretching vibration was found at 1663 cm⁻¹. nih.gov The analysis of shifts in vibrational frequencies between the monomeric and dimeric forms can reveal details about intermolecular hydrogen bonding. nih.gov

For this compound, it is expected that intermolecular N-H···N hydrogen bonds would be a significant feature in the solid state, leading to a broadening and red-shifting of the N-H stretching band in the FT-IR spectrum. The specific frequencies of the C-Cl bonds would also be a characteristic feature in its vibrational spectra.

Table 2: Characteristic Vibrational Frequencies for Benzimidazole Derivatives
Functional GroupTypical Wavenumber Range (cm⁻¹)Compound ExampleObserved Frequency (cm⁻¹)Reference
N-H Stretch3100-33001H-Benzo[d]imidazole3112 rsc.org
N-H Stretch3100-3300Benznidazole3277 (IR), 3270 (Raman) nih.gov
C=O Stretch1650-1720Benznidazole1659 (IR), 1663 (Raman) nih.gov
C-N Stretch1300-14004-phenylimidazole1395 researchgate.net

Mass Spectrometry Techniques for Elucidation of Fragmentation Pathways and High-Resolution Mass Analysis of Novel Derivatives

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the fragmentation pathways of this compound and its derivatives. High-resolution mass spectrometry (HRMS) allows for the precise determination of the elemental composition of the parent molecule and its fragments.

The fragmentation of benzimidazole derivatives under electron ionization (EI) or electrospray ionization (ESI) typically involves characteristic bond cleavages. For the parent 1H-benzo[d]imidazole, the molecular ion peak (M⁺) is observed at m/z 118. rsc.org Common fragmentation pathways involve the loss of small neutral molecules like HCN or the cleavage of substituents. For instance, 2-(chloromethyl)-1H-benzo[d]imidazole shows a molecular ion peak at m/z 166 and a base peak at m/z 131, corresponding to the loss of a chlorine radical followed by rearrangement. rsc.org

In the case of this compound, the mass spectrum would be expected to show a characteristic isotopic pattern for the two chlorine atoms. The molecular ion peak would appear as a cluster of peaks due to the presence of ³⁵Cl and ³⁷Cl isotopes. The fragmentation would likely involve the successive loss of chlorine atoms and potentially the cleavage of the imidazole ring.

The study of fragmentation pathways is crucial for the structural characterization of novel derivatives. nih.govnih.gov By analyzing the tandem mass spectra (MS/MS), the connectivity of different structural motifs can be determined. HRMS provides the high accuracy needed to confirm the elemental composition of each fragment, which is invaluable in distinguishing between isobaric species. uni-halle.de

Table 3: Mass Spectrometry Data for Selected Benzimidazole Derivatives
CompoundIonization MethodMolecular Ion (m/z)Key Fragment Ions (m/z)Reference
1H-Benzo[d]imidazoleEI118 (M⁺)91, 78, 63 rsc.org
5-Methyl-1H-benzo[d]imidazoleEI132 (M⁺)131, 78, 63 rsc.org
2-(Chloromethyl)-1H-benzo[d]imidazoleEI166 (M⁺), 168 (M+2)131, 104, 77, 63 rsc.org
5-Nitro-1H-benzo[d]imidazoleEI163 (M⁺)133, 117, 90, 78, 63 rsc.org

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

Electronic absorption (UV-Vis) and fluorescence spectroscopy are employed to investigate the electronic transitions and photophysical properties of this compound and its derivatives. These techniques provide insights into the energy levels of the molecular orbitals and the fate of the excited state.

Benzimidazole derivatives typically exhibit strong absorption bands in the UV region corresponding to π-π* transitions within the aromatic system. nih.gov For a series of novel 1H-benzo[d]imidazole derivatives, absorption maxima were observed between 347 and 355 nm. nih.govacs.org The position and intensity of these bands are sensitive to the nature and position of substituents on the benzimidazole core. The introduction of electron-withdrawing groups like chlorine atoms in the 4 and 5 positions is expected to cause a bathochromic (red) shift in the absorption spectrum.

Fluorescence spectroscopy reveals information about the emission properties of the molecule after excitation. Many benzimidazole derivatives are fluorescent, with emission maxima that are also dependent on the substitution pattern and the solvent environment. nih.gov For instance, some benzimidazole analogs exhibit emission bands in the range of 410 to 560 nm. nih.gov The fluorescence quantum yield, which is a measure of the efficiency of the emission process, can also be determined.

The study of the photophysical properties of this compound would involve determining its absorption and emission spectra, as well as its fluorescence quantum yield and lifetime. These data are crucial for understanding its potential applications in areas such as fluorescent probes and materials science.

Table 4: Photophysical Data for Benzimidazole Derivatives
Compound ClassAbsorption Maxima (λ_max, nm)Emission Maxima (λ_em, nm)Key ObservationsReference
Novel 1H-benzo[d]imidazoles (BBZs)347 - 355410 - 560Some derivatives show weak fluorescence, while others display moderate to strong intensity. nih.gov
4,5-diaminopyrimidine (related heterocyclic core)202, 247, 290 (in aqueous solution)~372 (in aqueous solution)Significantly red-shifted absorption compared to purine (B94841) and pyrimidine. chemrxiv.org

X-ray Crystallography for Solid-State Structure Determination of the Compound and its Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate information on bond lengths, bond angles, and intermolecular interactions, which is essential for a complete understanding of the structure of this compound and its derivatives.

Crystal structures of various benzimidazole derivatives have been reported, revealing key structural features. nih.govnih.govmdpi.com In the solid state, benzimidazole molecules often form hydrogen-bonded networks. A common motif is the formation of chains or tapes through N-H···N hydrogen bonds between the imidazole moieties of adjacent molecules. nih.gov The planarity of the benzimidazole ring system is also a notable feature, although substituents can introduce some degree of torsion.

For a derivative of benzimidazole, N-((4-(1H-benzo[d]imidazol-2-yl)phenyl)carbamothioyl)benzamide, X-ray analysis confirmed its molecular structure and revealed details of its crystal packing. nih.gov Similarly, the crystal structure of another derivative, 4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine, showed the role of N-H···N and C-H···N hydrogen bonds in forming the crystal lattice. mdpi.com

A single-crystal X-ray diffraction study of this compound would provide unambiguous data on its molecular geometry, including the precise positions of the chlorine atoms and the planarity of the bicyclic system. It would also reveal the nature of the intermolecular interactions, such as hydrogen bonding and potential π-π stacking, which govern its solid-state packing.

Table 5: Crystallographic Data for Representative Benzimidazole Derivatives
CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
1H-benzo[d]imidazole derivativesNot specifiedNot specifiedFormation of C(4) hydrogen bond chains. nih.gov
N-((4-(1H-benzo[d]imidazol-2-yl)phenyl)carbamothioyl)benzamideNot specifiedNot specifiedStructure confirmed by X-ray diffraction. nih.gov
4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amineNot specifiedNot specifiedN-H···N and C-H···N hydrogen bonds are crucial for the crystal structure. mdpi.com
Benzo chemicalbook.comrsc.orgimidazo[1,2-d] rsc.orgchemicalbook.comias.ac.intriazine derivative (4n)Not specifiedNot specifiedIntermolecular hydrogen bonds and π···π interactions observed. mdpi.com

Applications in Chemical Research and Development

Role as a Privileged Scaffold in Medicinal Chemistry Research

The benzimidazole (B57391) core, and specifically its halogenated derivatives like 4,5-dichloro-1H-benzo[d]imidazole, is recognized as a "privileged scaffold" in medicinal chemistry. This term highlights its ability to bind to a variety of biological targets, enabling the development of drugs with diverse therapeutic actions. acs.org The physicochemical properties of the benzimidazole ring, such as its capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, allow its derivatives to effectively interact with biological macromolecules. acs.org

The introduction of dichloro substituents on the benzene (B151609) ring, as in this compound, can significantly enhance the biological activity and pharmacokinetic properties of the resulting molecules. Research has shown that halogenated benzimidazoles are promising as multi-kinase inhibitors for cancer therapy. nih.govdigitellinc.com For example, a series of novel 5,6-dichlorobenzimidazole derivatives were designed and synthesized as dual inhibitors for both wild-type BRAF and its V600E mutant, which are key targets in several cancers like melanoma and papillary thyroid cancer. nih.gov These compounds were tailored to fit into the allosteric hydrophobic back pocket of the BRAF binding site, where the dichloro groups were anticipated to stabilize hydrophobic interactions. nih.gov

Furthermore, the benzimidazole scaffold is a cornerstone in the development of agents targeting various pathogens. A notable example is the development of 1H-benzo[d]imidazole-based inhibitors of the Pseudomonas aeruginosa PqsR quorum sensing receptor, a mechanism that controls bacterial virulence and biofilm formation. acs.org A hit-to-lead optimization study led to the discovery of potent PqsR antagonists containing a 6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl moiety, which significantly inhibited the production of virulence factors. acs.org The synthesis of 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole and its corresponding oligonucleotides has also been explored for their potential as antiviral agents. nih.gov

The versatility of the benzimidazole scaffold is further demonstrated in its use for creating anticancer agents that target human topoisomerase I. nih.govacs.org Novel bisbenzimidazole derivatives have been synthesized and shown to bind to the minor groove of DNA, inhibiting cancer cell proliferation. nih.gov

Table 1: Selected this compound Derivatives and their Medicinal Chemistry Applications

Derivative Class Therapeutic Target Investigated For Reference
1-Substituted-5,6-dichlorobenzimidazoles BRAFWT and BRAFV600E Kinases Anticancer (Melanoma, Thyroid Cancer) nih.gov
6-Chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl derivatives P. aeruginosa PqsR Antibacterial (Adjuvant Therapy) acs.org
5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole Viral replication Antiviral nih.gov
Bisbenzimidazoles Human Topoisomerase I / DNA Anticancer nih.govacs.org

Development of Chemical Probes and Tools for Biological System Elucidation

Chemical probes are essential small molecules used to study and manipulate biological systems. nih.gov The benzimidazole scaffold is a valuable core for designing such tools, particularly fluorescent probes for bioimaging and inhibitors for studying cellular pathways. nih.govnih.govnih.gov

A prominent example is 5,6-Dichlorobenzimidazole 1-β-D-ribofuranoside (DRB), a nucleoside analog that acts as an inhibitor of several protein kinases, including Casein Kinase II (CK2) and cyclin-dependent kinases (CDKs). medchemexpress.comsigmaaldrich.comselleckchem.com DRB functions by causing premature termination of transcription by RNA polymerase II. sigmaaldrich.com This inhibitory action makes it a widely used tool in molecular and cell biology to study gene regulation, transcription processes, and cell cycle control. sigmaaldrich.com Furthermore, DRB has been shown to induce p53-dependent apoptosis in human colon cancer cells, providing a chemical tool to investigate programmed cell death pathways. medchemexpress.comselleckchem.com

The development of fluorescent probes based on the imidazole (B134444) or benzimidazole framework allows for the visualization of specific analytes or changes in the cellular environment. For instance, imidazole-fused benzothiadiazole derivatives have been synthesized to act as fluorescent probes for imaging lysosomal pH in living cells. nih.gov These probes exhibit changes in their fluorescence properties in response to pH variations, enabling real-time monitoring of this important physiological parameter. nih.gov While not all developed probes contain the specific 4,5-dichloro substitution, these studies establish a proof-of-concept for the utility of the broader benzimidazole family in probe design. The synthesis of new, strongly fluorescent benzo[1,2-d:4,5-d']bisimidazoles, which are structurally related, highlights the potential for creating functional dyes capable of excited-state intramolecular proton transfer and two-photon absorption, making them excellent candidates for fluorescent probes in biological imaging. nih.gov

Table 2: this compound-based Tools for Biological Research

Compound/Scaffold Type of Tool Biological Application/Target Mechanism of Action Reference
5,6-Dichlorobenzimidazole 1-β-D-ribofuranoside (DRB) Kinase Inhibitor Gene transcription, Cell cycle, Apoptosis Inhibits RNA polymerase II, CK2, and CDKs medchemexpress.comsigmaaldrich.comselleckchem.com
Imidazole-fused benzothiadiazole Fluorescent Probe Lysosomal pH imaging pH-dependent fluorescence intensity nih.gov
Benzo[1,2-d:4,5-d']bisimidazoles Fluorescent Dye Biological imaging High fluorescence quantum yields and large Stokes shifts nih.gov

Applications in Materials Science and Engineering (e.g., Organic Electronics, Sensors, Functional Dyes)

The rigid, planar structure and unique electronic properties of the benzimidazole core make it a valuable component in the field of materials science. Derivatives of benzimidazole are being explored for their use in organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs), as well as in the creation of functional dyes and sensors.

Research into bipolar host materials for OLEDs has utilized the benzimidazole scaffold. For example, a novel electron-acceptor core based on 5H-Benzo[d]Benzo nih.govnih.govImidazo[2,1-b] nih.govnih.govthiazine was developed for use in highly efficient, solution-processable thermally activated delayed fluorescence (TADF) OLEDs. nih.gov The design principles of these materials, which aim for high triplet energy and good thermal stability, can be applied to derivatives of this compound to tune their electronic properties for specific applications in organic electronic devices.

The inherent fluorescence of many benzimidazole derivatives also makes them attractive candidates for functional dyes. As mentioned previously, benzo[1,2-d:4,5-d']bisimidazoles have been synthesized and shown to be strongly fluorescent in the solid state, a desirable property for materials used in solid-state lighting and displays. nih.gov The chlorine substituents in this compound can influence the photophysical properties, such as emission wavelength and quantum yield, offering a pathway to tailor-made functional dyes. The development of imidazole-based fluorescent probes for ion detection further underscores the potential for this class of compounds to be used in chemical sensors. rsc.orgresearchgate.net

Catalytic and Organocatalytic Applications

The benzimidazole structure, containing both acidic (N-H) and basic (aza-type nitrogen) sites, possesses the potential for catalytic activity. ias.ac.in Imidazole itself has been employed as an organocatalyst for various organic transformations due to its ability to act as a weak base or a nucleophilic catalyst. ias.ac.in This dual functionality can facilitate reactions by activating substrates without the need for metal catalysts.

While specific studies detailing the use of this compound as a direct organocatalyst are not widespread, the general principles of imidazole catalysis suggest its potential in this area. ias.ac.in The electronic properties of the benzimidazole ring can be modulated by the electron-withdrawing chloro substituents, which could influence its catalytic activity.

More commonly, benzimidazole derivatives serve as ligands for transition metal catalysts. The nitrogen atoms in the imidazole ring can effectively coordinate with metal ions, creating stable complexes that can catalyze a wide range of chemical reactions. For instance, transition metal complexes of various substituted imidazole and benzimidazole ligands have been synthesized and their catalytic activities in reactions like catecholase oxidation have been evaluated. nih.gov The synthesis of tetrasubstituted imidazoles is often achieved through catalytic methods, and these products, in turn, can serve as ligands in further catalytic systems. researchgate.net The this compound scaffold can be incorporated into ligands to fine-tune the steric and electronic environment of a metal center, thereby influencing the efficiency and selectivity of the catalyzed reaction.

Analytical Chemistry Applications (e.g., Detection, Extraction)

In analytical chemistry, there is a constant need for new reagents and methods for the selective detection and quantification of various analytes. The this compound scaffold offers a platform for developing such tools, particularly chemosensors.

The development of fluorescent probes, as discussed in section 7.2, is a prime example of an analytical application. Imidazole-based probes have been successfully designed for the ratiometric detection of metal ions like Cd²⁺ and for the selective quenching-based detection of Ce⁴⁺. rsc.orgresearchgate.net These sensors operate through specific interactions between the imidazole nitrogen atoms and the target metal ion, leading to a measurable change in the fluorescence signal. The design of a probe for hydrogen sulfide (B99878) (H₂S), a biologically significant signaling molecule, further illustrates the versatility of these scaffolds in creating selective analytical tools. rsc.org

By incorporating the this compound core, it is possible to develop new sensors with tailored selectivity and sensitivity. The chlorine atoms can influence the electronic properties and the binding affinity of the molecule, potentially enhancing its performance as a sensor for specific ions or molecules. Furthermore, benzimidazole derivatives can be used as complexing agents in solvent extraction methods for the separation and pre-concentration of metal ions prior to their determination by techniques like spectrophotometry.

Future Perspectives and Research Challenges

Emerging Synthetic Methodologies for Diversification of the 4,5-Dichloro-1H-benzo[d]imidazole Scaffold

The functionalization of the this compound core is critical for expanding its chemical space and exploring novel applications. Future synthetic efforts are expected to move beyond traditional condensation reactions and focus on more sophisticated and efficient methodologies.

One promising avenue is the application of C-H activation strategies . These methods offer a direct and atom-economical approach to introduce a wide array of functional groups onto the benzimidazole (B57391) ring, bypassing the need for pre-functionalized starting materials. The development of novel catalysts, particularly those based on earth-abundant metals, will be instrumental in making these processes more sustainable and cost-effective.

Furthermore, photoredox catalysis is emerging as a powerful tool for the diversification of heterocyclic scaffolds. Its ability to generate reactive intermediates under mild conditions opens up new possibilities for late-stage functionalization, allowing for the rapid synthesis of diverse compound libraries. Exploring the compatibility of the this compound scaffold with various photoredox-mediated transformations will be a key area of future research.

Another area of growing interest is the use of flow chemistry for the synthesis of benzimidazole derivatives. Continuous flow reactors offer enhanced control over reaction parameters, leading to improved yields, higher purity, and safer reaction conditions. The development of robust and scalable flow processes for the synthesis and functionalization of the this compound core will be crucial for its translation from laboratory-scale research to industrial applications.

Identification of Novel Molecular Targets and Interactions for Mechanistic Studies

While derivatives of this compound have shown promise in various biological assays, a deeper understanding of their molecular targets and mechanisms of action is essential for rational drug design. Future research will need to employ a combination of advanced techniques to unravel these intricate interactions.

Chemical proteomics approaches, such as activity-based protein profiling (ABPP) and affinity-based pull-down assays, will be pivotal in identifying the direct protein targets of these compounds within a complex biological system. These techniques can provide unbiased insights into the molecular pathways modulated by this compound derivatives. For instance, affinity pull-down assays have been successfully used to identify G protein alpha subunits (Gα) as molecular targets for the related compound 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) in fish, suggesting a potential mode of action through G protein-coupled receptor (GPCR) signaling. nih.gov

Moreover, structural biology techniques , including X-ray crystallography and cryo-electron microscopy (cryo-EM), will be indispensable for elucidating the precise binding modes of these compounds to their target proteins. High-resolution structural information can guide the design of next-generation derivatives with improved potency and selectivity.

Advanced bio-imaging techniques , such as super-resolution microscopy and chemical probes, can be utilized to visualize the subcellular localization and dynamic interactions of fluorescently-tagged this compound derivatives in living cells. This will provide valuable spatiotemporal information about their mechanism of action.

Synergistic Integration of Computational and Experimental Approaches

The convergence of computational modeling and experimental validation is revolutionizing drug discovery and materials science. This synergistic approach will be critical in accelerating the development of novel applications for this compound.

In silico screening methods, including molecular docking and pharmacophore modeling, can be used to virtually screen large compound libraries against specific biological targets, prioritizing candidates for experimental testing. This can significantly reduce the time and cost associated with traditional high-throughput screening. Computational studies have been employed to identify human topoisomerase I as a probable target for a series of novel 1H-benzo[d]imidazole derivatives. nih.gov

Molecular dynamics (MD) simulations can provide detailed insights into the dynamic behavior of this compound derivatives when bound to their targets, helping to understand the key interactions that govern binding affinity and selectivity. Furthermore, quantum mechanics (QM) calculations can be used to predict the electronic properties and reactivity of these compounds, aiding in the design of derivatives with optimized characteristics. The integration of experimental data from techniques like NMR spectroscopy with computational analysis can provide a comprehensive understanding of the structural and electronic properties of these molecules. researchgate.net

The development of machine learning and artificial intelligence (AI) algorithms will further enhance the predictive power of computational models. These tools can be trained on existing experimental data to predict the biological activity, physicochemical properties, and potential toxicity of novel this compound derivatives with increasing accuracy.

Sustainable and Scalable Production of Key Derivatives

For any promising derivative of this compound to transition from a laboratory curiosity to a commercially viable product, the development of sustainable and scalable production methods is paramount.

Future research in this area will focus on the principles of green chemistry . This includes the use of environmentally benign solvents, such as water or bio-based solvents, and the development of catalyst systems that are recyclable and based on abundant, non-toxic metals. The use of catalysts like zinc oxide nanoparticles (ZnO-NPs) has been explored for the eco-friendly synthesis of benzimidazole derivatives, offering advantages such as high yields, shorter reaction times, and catalyst recyclability. mdpi.comresearchgate.net One-pot synthesis protocols that minimize waste generation and energy consumption will also be a key focus. asianpubs.org

Process intensification through technologies like microwave-assisted synthesis and continuous flow manufacturing will be crucial for improving the efficiency and scalability of production. These technologies can lead to significant reductions in reaction times and improvements in product yields and purity.

Furthermore, a thorough life cycle assessment (LCA) of the entire production process will be necessary to evaluate its environmental impact and identify areas for improvement. This holistic approach will ensure that the production of key this compound derivatives is not only economically viable but also environmentally responsible.

Addressing Specific Research Gaps and Limitations in the Field

Despite the progress made, several research gaps and limitations currently hinder the full realization of the potential of this compound and its derivatives.

A significant limitation is the lack of comprehensive structure-activity relationship (SAR) studies for many of its biological activities. Systematic investigations are needed to understand how modifications to the scaffold affect its potency, selectivity, and pharmacokinetic properties.

The metabolic stability and potential toxicity of many this compound derivatives remain largely unexplored. In-depth ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are crucial for identifying candidates with favorable drug-like properties.

There is also a need to explore the unexplored therapeutic potential of this scaffold. While research has focused on certain areas like anticancer and antimicrobial activities, the potential of these compounds in other disease areas, such as neurodegenerative disorders or inflammatory diseases, remains to be thoroughly investigated.

Finally, the development of selective chemical probes based on the this compound scaffold would be invaluable for studying its biological targets and pathways in a more precise and controlled manner.

Addressing these research gaps will require a multidisciplinary approach, combining the expertise of synthetic chemists, medicinal chemists, biologists, and computational scientists. The continued exploration of this fascinating molecule holds the promise of yielding novel therapeutic agents and advanced materials with significant societal impact.

Q & A

Q. What are the optimal synthetic routes for 4,5-Dichloro-1H-benzo[d]imidazole, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves cyclization reactions or substitution of pre-functionalized benzimidazole precursors. For example, refluxing hydrazide derivatives in polar aprotic solvents like DMSO under controlled temperatures (e.g., 18 hours at 100°C) can yield intermediates, followed by chlorination steps using agents like PCl₅ or SOCl₂ . Optimization strategies include:
  • Solvent selection : DMSO enhances reactivity for cyclization, while ethanol facilitates crystallization .
  • Catalyst use : Acidic conditions (e.g., glacial acetic acid) improve condensation with aldehydes .
  • Workup : Precipitation in ice-water mixtures increases purity (e.g., 65% yield achieved via this method) .

Table 1 : Representative Reaction Conditions for Benzimidazole Derivatives

SubstrateSolventCatalystTime (hr)Yield (%)Reference
2,4-Dichlorophenoxy hydrazideDMSONone1865
Substituted benzaldehydeEthanolGlacial acetic acid470–85

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound and its derivatives?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks based on substituent effects. For example, aromatic protons in the benzimidazole ring appear at δ 7.2–8.5 ppm, while NH protons are deshielded (δ 10–12 ppm) . Chlorine atoms cause splitting patterns in adjacent protons.
  • IR : Stretching vibrations for C-Cl bonds appear at 550–650 cm⁻¹, and N-H bonds (imidazole ring) at ~3400 cm⁻¹ .
  • HRMS : Confirm molecular ions (e.g., [M+H]⁺ for C₇H₅Cl₂N₂ requires m/z 218.9854) .

Q. What are the common reactivity patterns of this compound under nucleophilic or electrophilic conditions?

  • Methodological Answer :
  • Nucleophilic substitution : Chlorine atoms at positions 4 and 5 are susceptible to displacement by amines or alkoxides in polar solvents (e.g., DMF at 80°C) .
  • Electrophilic aromatic substitution : Limited due to electron-withdrawing Cl groups; directed functionalization requires activating groups (e.g., NH in imidazole ring) .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning, low resolution) be addressed during X-ray analysis of this compound derivatives?

  • Methodological Answer :
  • Software tools : Use SHELXL for refinement of small-molecule structures and ORTEP-3 for graphical representation of thermal ellipsoids .
  • Data collection : High-resolution synchrotron data (≤0.8 Å) minimizes errors in Cl atom positioning .
  • Handling twinning : Apply twin laws (e.g., HKLF 5 format in SHELXL) to deconvolute overlapping reflections .

Case Study : A crystalline salt form of this compound exhibited planar deviations ≤0.0258 Å in the benzimidazole core, resolved using SHELXL-2018 .

Q. What computational strategies (DFT, molecular docking) are effective for predicting the bioactivity or electronic properties of this compound derivatives?

  • Methodological Answer :
  • DFT : Optimize geometries at B3LYP/6-31G* level to calculate frontier orbitals (HOMO-LUMO gaps correlate with reactivity) . For example, Cl substitution reduces HOMO energy, enhancing electrophilicity .
  • Docking : Use AutoDock Vina to model interactions with biological targets (e.g., EGFR kinase). A derivative with a 4-chlorophenyl group showed a binding affinity of −9.2 kcal/mol, validated by MD simulations .

Q. How do structural modifications (e.g., substituent position, halogenation) influence the antimicrobial activity of this compound analogs?

  • Methodological Answer :
  • Substituent effects : Para-substituted phenyl groups (e.g., 4-Cl or 4-CF₃) enhance activity against S. aureus (MIC = 8 µg/mL) by increasing lipophilicity and membrane penetration .
  • Halogenation : Additional Cl or F atoms at position 2 improve DNA gyrase inhibition but may reduce solubility .

Table 2 : Structure-Activity Relationships for Selected Derivatives

DerivativeSubstituent PositionMIC (S. aureus)Solubility (mg/mL)
4,5-Dichloro-2-(4-Cl-Ph)2, 4, 58 µg/mL0.12
4,5-Dichloro-2-(4-CF₃-Ph)2, 4, 510 µg/mL0.08

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.